Product packaging for Loxoprofenol-SRS(Cat. No.:CAS No. 83648-76-4)

Loxoprofenol-SRS

Cat. No.: B1251374
CAS No.: 83648-76-4
M. Wt: 248.32 g/mol
InChI Key: SHAHPWSYJFYMRX-GDLCADMTSA-N
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Description

Loxoprofen (B1209778) as a Prodrug Paradigm in Drug Metabolism

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid derivative group, which also includes well-known drugs like ibuprofen (B1674241) and naproxen. wikipedia.org A key characteristic of loxoprofen is that it is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effects. patsnap.compatsnap.com This prodrug nature is a significant aspect of its design, primarily aimed at reducing gastrointestinal side effects commonly associated with NSAIDs. patsnap.com

Upon oral administration, loxoprofen is rapidly absorbed from the gastrointestinal tract. wikipedia.orgdrugbank.com The bioactivation process primarily occurs in the liver, where the enzyme carbonyl reductase plays a crucial role. nih.govresearchgate.net This enzyme reduces the ketone group on the cyclopentyl ring of the loxoprofen molecule to a hydroxyl group, resulting in the formation of its active alcohol metabolites. drugbank.comnih.gov This conversion is a critical step, as loxoprofen itself possesses minimal pharmacological activity. drugbank.comnih.gov

The metabolism of loxoprofen is stereoselective, leading to the formation of two main alcohol metabolites: a trans-alcohol form and a cis-alcohol form. drugbank.comnih.gov The trans-alcohol metabolite, specifically the (2S,1'R,2'S)-trans-alcohol isomer, is the pharmacologically active form responsible for the anti-inflammatory and analgesic effects of the drug. nih.gov The cis-alcohol metabolite, on the other hand, exhibits little to no pharmacological activity. drugbank.com Studies have shown that the bioactivation of loxoprofen to its active trans-alcohol form is significantly higher than the formation of the cis isoform. nih.gov

The prodrug strategy of loxoprofen, where the conversion to the active form occurs after absorption, is designed to minimize direct contact of the active, cyclooxygenase-inhibiting entity with the gastric mucosa. This is a key factor in its improved gastrointestinal tolerability compared to other NSAIDs that are administered in their active forms. patsnap.com

Significance of Loxoprofen Active Metabolite (trans-OH Loxoprofen/Lox-RS) in Pharmacological Research

The pharmacological importance of loxoprofen is intrinsically linked to its active metabolite, the trans-alcohol form, often referred to as trans-OH loxoprofen or Lox-RS. nih.govnih.gov This metabolite is the primary entity responsible for the therapeutic effects of loxoprofen, which include anti-inflammatory, analgesic, and antipyretic actions. researchgate.netnih.gov

The mechanism of action of trans-OH loxoprofen involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.compatsnap.com These enzymes are key to the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever. patsnap.compatsnap.com By inhibiting COX enzymes, the active metabolite of loxoprofen effectively reduces the production of prostaglandins, thereby alleviating the symptoms of various inflammatory conditions. patsnap.comresearchgate.net

Research has highlighted the stereoselectivity of this inhibition, with the (2S)-isomers of profen drugs being predominantly responsible for the inhibition of prostaglandin (B15479496) synthetase. researchgate.net In the case of loxoprofen, the (2S,1'R,2'S)-trans-alcohol metabolite is the most potent inhibitor of COX enzymes among its stereoisomers. nih.gov

The bioactivation of loxoprofen to its active metabolite is not limited to the liver. Studies have shown that this conversion can also occur in other tissues, including the skin, which is relevant for the efficacy of topical formulations of loxoprofen. nih.govresearchgate.net The enzyme carbonyl reductase 1 (CBR1) has been identified as the predominant enzyme involved in the formation of the trans-OH metabolite in human skin. nih.gov

Recent research has also explored other potential pharmacological effects of the active metabolite. For instance, studies using human intestinal epithelial-like Caco-2 cells have suggested that loxoprofen, through its active metabolite Lox-RS, may enhance the intestinal epithelial barrier function by increasing the expression of certain claudin proteins. nih.govresearchgate.net This finding opens up new avenues for investigating the broader physiological roles of this active compound.

The table below summarizes the key molecules involved in the bioactivation and activity of loxoprofen.

Compound NameAbbreviationRole
LoxoprofenLXProdrug
trans-OH Loxoprofen / Lox-RStrans-LOXActive Metabolite
cis-OH Loxoprofencis-LOXInactive Metabolite
Carbonyl Reductase 1CBR1Bioactivation Enzyme
Cyclooxygenase-1COX-1Therapeutic Target
Cyclooxygenase-2COX-2Therapeutic Target

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1251374 Loxoprofenol-SRS CAS No. 83648-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83648-76-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1

InChI Key

SHAHPWSYJFYMRX-GDLCADMTSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O

Origin of Product

United States

Enzymatic Biotransformation Pathways of Loxoprofen to Its Active Metabolite

Carbonyl Reductase (CBR1)-Mediated Formation of trans-OH Loxoprofen (B1209778)

The principal enzyme responsible for the conversion of loxoprofen to its active trans-OH metabolite is Carbonyl Reductase 1 (CBR1). nih.govresearchgate.netnih.govsci-hub.sedrugbank.comnih.govidrblab.netresearchgate.net This NADPH-dependent enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reduction of the ketone group in the loxoprofen molecule. sci-hub.seresearchgate.netingentaconnect.com

Characterization of CBR1 Isoforms in Active Metabolite Synthesis

Research has established CBR1 as the predominant enzyme in the synthesis of the trans-OH metabolite of loxoprofen. nih.govresearchgate.net Studies using immunodepletion techniques in human skin homogenates have demonstrated that removing CBR1 decreases the formation of the trans-OH metabolite by over 80%. nih.gov Furthermore, genetic variations within the CBR1 gene, such as the single nucleotide polymorphism rs9024, have been shown to impact the rate of loxoprofen bioactivation in human liver samples. nih.gov Specifically, individuals with the homozygous GG genotype for CBR1 rs9024 exhibit a 33% higher synthesis ratio of trans-OH loxoprofen to its inactive cis-OH isomer compared to those with the heterozygous GA genotype. nih.gov This highlights the significant role of specific CBR1 genetic variants in the metabolic activation of loxoprofen.

Role of Other Aldo-Keto Reductases (e.g., AKR1C2, AKR1C4) in Loxoprofen Metabolism

While CBR1 is the primary enzyme, other members of the aldo-keto reductase (AKR) superfamily also contribute to the metabolism of loxoprofen. sci-hub.se Specifically, AKR1C2 and AKR1C4 have been identified as capable of producing the active trans-OH metabolite. sci-hub.seresearchgate.net However, their contribution is considered secondary to that of CBR1. sci-hub.se Interestingly, one study suggested that AKR1C3 might have the highest contribution to loxoprofen reduction in human liver cytosol, a finding that contrasts with other reports emphasizing CBR1's primary role. alfred.eduannualreviews.org This suggests a degree of overlapping substrate specificity among these reductase enzymes. annualreviews.org

Tissue-Specific Expression and Activity of Carbonyl Reductases in Metabolite Formation (e.g., Liver, Skin, Intestine)

The bioactivation of loxoprofen occurs in various tissues due to the widespread expression of carbonyl reductases. The liver is a major site of this conversion, where CBR1 rapidly metabolizes the prodrug. nih.govdrugbank.com Additionally, loxoprofen is effectively metabolized in the skin when applied topically, with CBR1 being the predominant enzyme responsible for generating the active trans-OH form locally. drugbank.comresearchgate.netnih.govdrugbank.com The human intestine also exhibits high expression of CBR1, contributing to the metabolism of orally administered loxoprofen. researchgate.netsci-hub.seresearchgate.net This localized metabolism in different tissues allows for both systemic and targeted therapeutic effects.

Alternative and Concurrent Metabolic Pathways of Loxoprofen

In addition to the primary reduction pathway, loxoprofen undergoes other metabolic transformations, primarily through oxidation by the cytochrome P450 system.

Cytochrome P450 (CYP)-Mediated Hydroxylation of Loxoprofen

Loxoprofen can be hydroxylated by cytochrome P450 (CYP) enzymes, leading to the formation of inactive metabolites. nih.govdrugbank.comsci-hub.senih.govresearchgate.netresearchgate.netdntb.gov.uadntb.gov.ua This represents a competing pathway to the activation of loxoprofen by carbonyl reductases. nih.gov

Competitive Metabolism Between Reduction and Oxidation Pathways

The metabolic fate of loxoprofen is determined by a competition between the reductive pathway, which generates the active trans-alcohol metabolite, and the oxidative pathway mediated by CYP enzymes, which produces inactive hydroxylated metabolites. nih.govnih.gov Carbonyl reductase, the enzyme responsible for the formation of the active metabolite, and CYP3A4/5 compete for the same substrate, loxoprofen. researchgate.netnih.gov

The activity of CYP3A4 can therefore influence the amount of loxoprofen available for conversion to its active form. nih.govnih.gov For instance, induction of CYP3A4 can lead to a decrease in the concentration of the active trans-alcohol metabolite, as a larger fraction of the parent drug is shunted towards the formation of inactive hydroxylated metabolites. nih.govnih.gov Conversely, inhibition of CYP3A4 can result in higher levels of the active metabolite. nih.govnih.gov This interplay highlights the importance of considering potential drug-drug interactions with CYP3A modulators when administering loxoprofen. nih.gov

UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation

Glucuronidation, a major phase II metabolic reaction, plays a crucial role in the elimination of loxoprofen and its metabolites. nih.govnih.gov This process involves the conjugation of glucuronic acid to the drug or its metabolites, which increases their water solubility and facilitates their excretion. nih.govnih.gov

Research has identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the primary enzyme responsible for the glucuronidation of both loxoprofen and its alcohol metabolites. nih.govdrugbank.comdntb.gov.ua Studies using recombinant human UGT isoforms have shown that UGT2B7 predominantly mediates the formation of glucuronide conjugates. nih.gov While other isoforms like UGT1A3, UGT1A4, UGT1A6, and UGT1A9 may contribute to a minor extent to the formation of some glucuronide metabolites, UGT2B7 is the key player in this metabolic pathway. nih.gov

Both the parent drug, loxoprofen, and its primary phase I metabolites, the trans- and cis-alcohol forms, undergo glucuronidation. nih.govdrugbank.comnih.gov Loxoprofen itself can be directly conjugated with glucuronic acid to form acyl glucuronides (M5 and M6). nih.govdrugbank.com The rate of this direct glucuronidation can be comparable to the formation of the active alcohol metabolites. nih.gov

Furthermore, the alcohol metabolites (trans-OH and cis-OH) are also substrates for UGT enzymes, leading to the formation of their respective glucuronide conjugates (M7 and M8). nih.govdrugbank.com UGT2B7 is the major isoform catalyzing the glucuronidation of these alcohol metabolites. nih.govdrugbank.comnih.gov This extensive glucuronidation is a significant elimination pathway for loxoprofen and its various metabolites. nih.govnih.gov

UGT Isoforms Involved (e.g., UGT2B7)

Stereochemical Aspects of Loxoprofen Metabolite Formation

The metabolism of loxoprofen is characterized by a notable degree of stereoselectivity, particularly in the formation of its alcohol metabolites. researchgate.netresearchgate.net This stereochemistry is a critical factor as the pharmacological activity resides primarily in one of the stereoisomers. nih.gov

Formation of trans- vs. cis-Alcohol Metabolites

The reduction of the cyclopentanone (B42830) ring of loxoprofen by carbonyl reductase results in the formation of two diastereomeric alcohol metabolites: the trans-alcohol (trans-OH) and the cis-alcohol (cis-OH) forms. nih.govresearchgate.netresearchgate.net The trans-OH metabolite is the pharmacologically active form, responsible for the anti-inflammatory and analgesic effects of loxoprofen, while the cis-OH metabolite is largely inactive. nih.govdrugbank.comnih.gov

In vivo and in vitro studies have consistently shown that the formation of the trans-alcohol metabolite is favored over the cis-alcohol form. nih.govresearchgate.netebi.ac.uk In human liver microsomes, the production of the active trans-OH metabolite was found to be approximately five times higher than that of its cis isomer. nih.gov This preferential formation of the active metabolite is a key feature of loxoprofen's bioactivation. researchgate.netebi.ac.uk The stereochemistry of these alcohol metabolites has been confirmed by comparing their chromatographic retention times and mass spectrometry fragmentation patterns with those of chemically synthesized standards. nih.gov

Stereoselectivity of Enzymatic Reduction

The enzymatic reduction of loxoprofen is a stereoselective process, leading to the preferential formation of specific stereoisomers of the alcohol metabolites. nih.govresearchgate.netnih.gov Loxoprofen itself has a chiral center in the propionic acid side chain, existing as (2S)- and (2R)-isomers. The reduction of the ketone on the cyclopentane (B165970) ring introduces two new chiral centers, resulting in multiple possible stereoisomers of the alcohol metabolites. researchgate.netnih.gov

The pharmacologically active metabolite is specifically the (2S,1′R,2′S)-trans-alcohol isomer, also referred to as loxoprofen-SRS. sci-hub.senih.govresearchgate.net Research has demonstrated that the biotransformation of loxoprofen is highly stereoselective towards the formation of this active isomer. nih.gov In humans, it has been observed that the (2S,1′R,2′S) form constitutes a significant majority, approximately 64%, of the total trans-alcohol stereoisomers. nih.gov This selectivity is attributed to two main processes: the stereoselective reduction of the ketone to the (1'R,2'S)-trans-alcohol and the inversion of the chiral center in the propionic acid moiety from the (2R)- to the (2S)-configuration. nih.gov

The primary enzyme responsible for the generation of the active trans-alcohol metabolite is Carbonyl Reductase 1 (CBR1). sci-hub.seresearchgate.netnih.gov Studies utilizing recombinant human CBR1 have confirmed its role in this biotransformation. sci-hub.senih.gov Other enzymes, such as aldo-keto reductases (AKR1C2 and AKR1C4), can also contribute to the formation of the active metabolite, although CBR1 is considered the major enzyme involved. sci-hub.se The stereopreference for the formation of the trans-alcohol metabolite over the cis-alcohol metabolite has been consistently reported, with the bioactivation to the trans-form being about five times higher. nih.govmdpi.com

In rat liver cytosolic fractions, the enzymatic reduction of loxoprofen has been shown to be dependent on the cofactor used. The formation of both trans- and cis-alcohol metabolites was significantly higher in the presence of NADH compared to NADPH. nih.gov Specifically, the pro-4R hydrogen of NADH was identified as the hydrogen transferred to loxoprofen during the reduction process. nih.gov

The table below summarizes the key enzymes involved in the stereoselective reduction of loxoprofen and their resulting products.

EnzymeMetabolite FormedStereoisomerActivity
Carbonyl Reductase 1 (CBR1)trans-alcohol(2S,1′R,2′S)-loxoprofen alcohol (Loxoprofen-SRS)Active
Aldo-keto reductase 1C2 (AKR1C2)trans-alcohol(2S,1′R,2′S)-loxoprofen alcohol (Loxoprofen-SRS)Active
Aldo-keto reductase 1C4 (AKR1C4)trans-alcohol(2S,1′R,2′S)-loxoprofen alcohol (Loxoprofen-SRS)Active
Unknowncis-alcoholNot specifiedInactive

The following table presents kinetic parameters for the formation of the trans-alcohol metabolite of loxoprofen by human carbonyl reductase 1 (CBR1) in different tissue preparations.

Enzyme SourceKm (mM)Vmax (nmol/min/mg protein)
Recombinant human CBR17.30402
Human in vitro skin10.3Not Reported

Molecular and Cellular Mechanisms of Action of Trans Oh Loxoprofen

Cyclooxygenase (COX) Isoform Inhibition by trans-OH Loxoprofen (B1209778)

The principal mechanism of action of trans-OH loxoprofen is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netpatsnap.comnih.gov These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.comvinmec.com

Trans-OH loxoprofen is a non-selective inhibitor of both major COX isoforms, COX-1 and COX-2. drugbank.compatsnap.comnih.gov COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. drugbank.comnih.gov

The active metabolite of loxoprofen, sometimes referred to as loxoprofen-SRS, has demonstrated inhibitory activity against both COX-1 and COX-2. researchgate.net In vitro studies using human whole blood have shown IC50 values of 6.5 µM for COX-1 and 13.5 µM for COX-2, indicating its non-selective nature. Another study reported IC50 values of 0.5 µM for recombinant human COX-1 and 0.39 µM for recombinant human COX-2. caymanchem.com The ratio of COX-1 IC50 to COX-2 IC50 has been reported as 0.35. nih.govresearchgate.net This balanced inhibition of both COX isoforms contributes to its anti-inflammatory efficacy. droracle.ai

Table 1: In Vitro Inhibition of COX Isoforms by Loxoprofen's Active Metabolite

Enzyme Assay System IC50
COX-1 Human Whole Blood 6.5 µM
COX-2 Human Whole Blood 13.5 µM
COX-1 Recombinant Human 0.5 µM
COX-2 Recombinant Human 0.39 µM

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Kinetic studies have revealed that the active metabolite of loxoprofen, loxoprofen-SRS, exhibits time-dependent inhibition of both COX-1 and COX-2 isozymes. researchgate.net This indicates that the inhibitory effect increases with the duration of exposure to the enzyme.

An enzyme kinetic study utilizing recombinant human carbonyl reductase 1 (CBR1), the enzyme responsible for converting loxoprofen to its active trans-OH form, determined the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.govresearchgate.net The Km value was found to be 7.30 mM, and the Vmax was 402 nmol/min/mg protein. nih.govresearchgate.net In human skin, the Km value for the generation of the trans-OH form was calculated to be 10.3 mM. nih.gov

Non-Selective Inhibition of COX-1 and COX-2

Downstream Cellular Signaling Modulation

The inhibition of COX enzymes by trans-OH loxoprofen initiates a cascade of downstream effects on cellular signaling pathways, primarily by modulating the synthesis of prostaglandins and other inflammatory mediators.

By inhibiting COX-1 and COX-2, trans-OH loxoprofen effectively reduces the production of various prostaglandins, including prostaglandin (B15479496) E2 (PGE2), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). drugbank.compatsnap.comnih.gov Prostaglandins are lipid compounds that play a central role in the inflammatory response, pain sensitization, and fever development. patsnap.com

Studies in animal models and humans have demonstrated a significant reduction in the biosynthesis of metabolites of PGE2, TXA2, and PGI2 following the administration of loxoprofen. nih.gov The potent inhibitory effect on prostaglandin synthesis is a key contributor to the anti-inflammatory, analgesic, and antipyretic properties of the drug. researchgate.netingentaconnect.com Research has shown that the active metabolite's potency in inhibiting PGE2 production in leukocytes is significantly stronger than that of the parent compound. nih.gov

The anti-inflammatory effects of trans-OH loxoprofen extend beyond the inhibition of prostaglandin synthesis. By blocking the COX pathway, it indirectly affects the broader network of inflammatory mediators. drugbank.comnih.gov The reduction in prostaglandins can lead to a decreased production of other pro-inflammatory molecules that are downstream in the inflammatory cascade.

Recent research suggests that the active metabolite of loxoprofen, loxoprofen-RS (trans-OH loxoprofen), can influence intracellular signaling pathways involved in inflammation. sci-hub.se Studies have shown that loxoprofen treatment can reduce the phosphorylation levels of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), but not c-Jun NH2-terminal kinase (JNK). sci-hub.se The suppression of p38 and ERK phosphorylation by loxoprofen is thought to be involved in regulating the expression of certain claudin subtypes, which are proteins critical for tight junction integrity in epithelial cells. sci-hub.se

Furthermore, the effects of loxoprofen on these signaling pathways appear to be linked to its metabolism by CBR1. Inhibition of CBR1 was found to recover the decreased phosphorylation levels of p38 and ERK that were induced by loxoprofen. sci-hub.se Loxoprofen-RS itself demonstrated a more potent effect in suppressing the phosphorylation of p38 and ERK compared to the parent drug. sci-hub.se The ERK and p38 MAPK pathways, along with the nuclear factor-kappa B (NF-κB) pathway, are known to be involved in the regulation of genes encoding inflammatory proteins, such as Toll-like receptors (TLRs). nih.govnih.gov

Effects on Inflammatory Mediators Beyond Prostaglandins

Effects on Specific Cellular Functions and Systems

The active metabolite of loxoprofen, trans-OH loxoprofen, exhibits notable effects on specific cellular functions and systems, extending beyond its primary anti-inflammatory mechanism of cyclooxygenase inhibition. These effects include the modulation of epithelial barrier integrity and interactions with the serotonin (B10506) receptor system.

Modulation of Epithelial Barrier Function (e.g., Claudin Expression)

The active metabolite of loxoprofen, also known as (2S,1'R,2'S)-loxoprofen alcohol (Lox-RS), has been shown to enhance intestinal epithelial barrier function (EBF). nih.govsci-hub.se This effect is primarily achieved through the upregulation of specific claudin proteins, which are crucial components of tight junctions that regulate paracellular permeability. nih.govsci-hub.sephysiology.org

Studies utilizing human intestinal epithelial-like Caco-2 cells have demonstrated that low concentrations of loxoprofen lead to an increase in transepithelial electrical resistance (TER) and a decrease in the permeability of paracellular markers. nih.govsci-hub.se These changes are indicative of a strengthened epithelial barrier. This enhancement of barrier function is directly linked to the increased expression of claudin-1, claudin-3, and claudin-5 at both the mRNA and protein levels. nih.govsci-hub.se

Loxoprofen itself is a prodrug and is metabolized into its pharmacologically active form, Lox-RS, by carbonyl reductase 1 (CBR1), an enzyme highly expressed in the human intestine and present in Caco-2 cells. nih.govsci-hub.se The importance of this metabolic activation is highlighted by the finding that inhibition of CBR1 suppresses the loxoprofen-induced upregulation of claudins and the associated enhancement of EBF. nih.govsci-hub.se Furthermore, direct treatment of Caco-2 cells with Lox-RS results in a more potent enhancement of barrier function compared to loxoprofen treatment alone. nih.govsci-hub.se

The mechanism underlying this claudin upregulation involves the suppression of the p38 and ERK mitogen-activated protein kinase (MAPK) pathways. sci-hub.se Lox-RS demonstrates a more potent effect in suppressing the phosphorylation of p38 and ERK compared to loxoprofen. sci-hub.se

Below is a table summarizing the effects of loxoprofen and its active metabolite on epithelial barrier function:

Parameter Effect of Loxoprofen (at low concentrations) Effect of trans-OH Loxoprofen (Lox-RS) Underlying Mechanism
Transepithelial Electrical Resistance (TER)Increased nih.govsci-hub.seMore potent increase than loxoprofen nih.govsci-hub.seUpregulation of barrier-forming claudins nih.govsci-hub.se
Paracellular PermeabilityDecreased nih.govsci-hub.seMore potent decrease than loxoprofen nih.govsci-hub.seUpregulation of barrier-forming claudins nih.govsci-hub.se
Claudin-1 ExpressionUpregulated nih.govsci-hub.seMore potent upregulation than loxoprofen sci-hub.seSuppression of p38 and ERK MAPK pathways sci-hub.se
Claudin-3 ExpressionUpregulated nih.govsci-hub.seMore potent upregulation than loxoprofen sci-hub.seSuppression of p38 and ERK MAPK pathways sci-hub.se
Claudin-5 ExpressionUpregulated nih.govsci-hub.seMore potent upregulation than loxoprofen sci-hub.seSuppression of p38 and ERK MAPK pathways sci-hub.se

This table is based on in vitro studies using Caco-2 cells.

Interactions with Serotonin Receptor System (SRS Coordination)

The biotransformation of loxoprofen into its active trans-OH metabolite is a key step for its pharmacological activity, which includes coordination with the serotonin receptor system (SRS). vinmec.com While the primary mechanism of action of loxoprofen's active metabolite is the inhibition of prostaglandin synthesis, its interaction with the SRS suggests a broader spectrum of activity. vinmec.comnih.gov

The serotonin (5-hydroxytryptamine, 5-HT) system is a complex network comprising multiple receptor subtypes that are widely distributed throughout the central and peripheral nervous systems. frontiersin.orgmdpi.comacnp.org These receptors are involved in regulating a vast array of physiological processes. acnp.org

While direct binding affinities and functional modulation of specific serotonin receptor subtypes by trans-OH loxoprofen are not extensively detailed in the provided search results, the documented "SRS coordination" implies a functional relationship. vinmec.com This could involve various forms of interaction, such as direct receptor binding, modulation of serotonin reuptake, or influencing downstream signaling pathways. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) have been noted to potentially increase the risk of gastrointestinal bleeding when combined with selective serotonin reuptake inhibitors (SSRIs), suggesting an interplay between the cyclooxygenase and serotonin pathways. vinmec.com

Pharmacokinetic and Dispositional Research of Loxoprofen Active Metabolite

Formation Kinetics and Metabolic Clearance

The conversion of loxoprofen (B1209778) to its active trans-OH metabolite is a critical step in its mechanism of action. This biotransformation occurs in various tissues and is mediated by specific enzymes.

In Vitro Metabolic Studies (e.g., Liver Microsomes, Cytosol, Tissue Homogenates)

In vitro studies using human liver preparations have been instrumental in elucidating the metabolic pathways of loxoprofen. Research has shown that loxoprofen is metabolized in human liver microsomes (HLMs) and cytosol (HLCs). researchgate.netnih.gov The primary enzyme responsible for the reduction of loxoprofen to its active trans-alcohol metabolite is carbonyl reductase, which is present in the liver. drugbank.comnih.govnih.gov

Studies have identified multiple metabolites of loxoprofen in liver microsomes, including two alcohol metabolites (the active trans-OH form and an inactive cis-alcohol form), two mono-hydroxylated metabolites, and four glucuronide conjugates. researchgate.netnih.gov The formation of the hydroxylated metabolites is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govnih.gov Furthermore, the glucuronidation of both loxoprofen and its alcohol metabolites is mainly carried out by the UGT2B7 isoform. nih.govdrugbank.comnih.gov

Interestingly, the conversion of loxoprofen to its metabolites has been observed not only in liver homogenates but also in blood, suggesting that extrahepatic metabolism occurs. nih.gov However, this conversion was not detected in muscle homogenates or plasma alone. nih.gov In studies with human skin in vitro, the generation of the trans-OH form was also observed, with carbonyl reductase 1 (CBR1) identified as the predominant enzyme for this bioactivation in the skin. researchgate.net

Preclinical In Vivo Pharmacokinetic Characterization of Active Metabolite Formation

Preclinical studies in animal models, primarily rats, have provided valuable insights into the in vivo formation of the loxoprofen active metabolite. Following oral administration, loxoprofen is rapidly absorbed and converted to its active trans-OH metabolite. wikipedia.org Peak plasma concentrations of the parent drug and the active metabolite are typically reached within 30 to 50 minutes. wikipedia.orgvinmec.com

Studies comparing different administration routes (intravenous, intramuscular, and oral) in rats have shown that the pharmacokinetics of the active metabolite are largely independent of the administration route. nih.govresearchgate.net The formation clearances for the active metabolite and its inactive isomer were found to be 1.08 and 0.87 mL/min/kg, respectively, after intravenous administration. nih.gov It is estimated that approximately 22% of loxoprofen is converted to its active metabolite in the liver and other extrahepatic tissues. nih.gov

Tissue Distribution and Accumulation of trans-OH Loxoprofen

The distribution of the active metabolite, trans-OH loxoprofen, to various tissues is a key determinant of its therapeutic efficacy and potential side effects.

Distribution in Organs and Tissues (e.g., Skin, Muscle, Liver, Kidney)

Following administration, the active metabolite is distributed to several organs and tissues. After oral administration, higher concentrations of the trans-OH metabolite are found in the liver, kidney, and blood plasma. google.com In studies with pregnant rats, the active metabolite was also detected in various tissues. benthamdirect.com

When applied topically as a gel, high concentrations of the trans-OH form are detected in the skin at the application site. ingentaconnect.comnih.gov The metabolite is also found in the underlying skeletal muscle. ingentaconnect.comnih.gov This localized presence of the active metabolite is a key advantage of topical administration. researchgate.net

Impact of Administration Route on Local and Systemic Metabolite Levels

The route of administration significantly influences the local and systemic concentrations of the trans-OH metabolite. Oral administration leads to systemic distribution, with the metabolite being rapidly eliminated from the body. ingentaconnect.com

In contrast, dermal application results in high and sustained concentrations of the trans-OH form in the treated skin and underlying muscle for up to 24 hours. ingentaconnect.comnih.gov Systemic exposure to the active metabolite after dermal application is significantly lower compared to oral administration. ingentaconnect.comnih.govtandfonline.comnih.gov The area under the curve (AUC) for plasma concentrations of the trans-OH form after dermal application was found to be less than 11% of that after oral administration in rats. ingentaconnect.comnih.gov This localized action with minimal systemic exposure is a major benefit of topical loxoprofen formulations. researchgate.net

Plasma Protein Binding Dynamics of Active Metabolite

The binding of the trans-OH loxoprofen metabolite to plasma proteins is an important pharmacokinetic parameter that affects its distribution and elimination. The active metabolite exhibits a high degree of binding to plasma proteins, specifically albumin. drugbank.com The plasma protein binding rate for the trans-OH metabolite is approximately 92.8%. vinmec.come-lactancia.org This is slightly lower than the protein binding of the parent compound, loxoprofen, which is about 97%. vinmec.come-lactancia.org The high protein binding influences the volume of distribution and the clearance of the active metabolite from the body.

Excretion Pathways and Metabolite Clearance

Renal Excretion of Active Metabolite and its Conjugates

Renal excretion is the primary route for the elimination of loxoprofen and its metabolites. nih.gov Approximately 50% of an administered dose is excreted in the urine. drugbank.comnih.govvinmec.com The excreted compounds are predominantly the glucuronide conjugate of loxoprofen and the trans-OH form. vinmec.com

Loxoprofen is a prodrug that is rapidly converted to its pharmacologically active trans-alcohol metabolite. nih.govpatsnap.comnih.govwikipedia.org This active metabolite, along with the parent drug, undergoes conjugation with glucuronic acid before being eliminated by the kidneys. drugbank.comnih.gov Specifically, the alcohol metabolites of loxoprofen are conjugated by the enzyme UGT2B7 to form glucuronide metabolites (M7 and M8) which are then excreted. drugbank.comnih.gov Studies in rats have shown that after dermal application, the metabolite profiles in the urine are comparable to those after oral administration, with renal excretion being the main elimination route. nih.govtandfonline.com

In healthy individuals, about 50% of the dose is rapidly eliminated through the urine within 8 hours. vinmec.com The majority of the excreted substances consist of loxoprofen conjugated with glucuronate and its active trans-OH metabolite. vinmec.com Research in rats has indicated that the urinary recovery of total metabolites, which is largely composed of conjugated metabolites, can be influenced by factors affecting metabolism. researchgate.net

Table 1: Urinary Excretion of Loxoprofen and its Metabolites

Compound Percentage of Dose in Urine Form of Excretion
Loxoprofen & Metabolites ~50% Glucuronide conjugates, trans-OH form

This table summarizes the primary forms of loxoprofen and its metabolites found in urine.

Biliary and Fecal Excretion of Loxoprofen Metabolites

While renal excretion is the main pathway, a smaller but significant portion of loxoprofen and its metabolites are eliminated through biliary and fecal routes. Approximately 20% to 30% of the drug is excreted in the stool. drugbank.comnih.gov In some studies, fecal excretion has been noted to be as high as 33%, mainly as metabolites. medicaldialogues.in

The biliary excretion route is particularly important for the elimination of drug metabolites. libretexts.org In rats, various metabolites of loxoprofen have been identified in feces, including novel taurine (B1682933) and sulfate (B86663) conjugates. researchgate.net Specifically, 13 different metabolites were detected in the feces of rats. researchgate.net Unchanged loxoprofen is generally not found in the bile or feces. researchgate.net

Mechanistic Drug Drug Interactions Involving Loxoprofen Active Metabolite

Modulation of Metabolic Enzyme Activity by Concomitant Agents

The formation of the loxoprofen (B1209778) active metabolite is part of a complex metabolic network involving competing enzymatic pathways. Loxoprofen is primarily converted to its active trans-alcohol form by carbonyl reductase enzymes. nih.govnih.gov Concurrently, it can also undergo hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, to form inactive metabolites. nih.govnih.govdrugbank.com This creates a scenario where the activity of CYP enzymes can indirectly influence the concentration of the active metabolite by altering the availability of the parent compound, loxoprofen. nih.govresearchgate.net

The administration of drugs that either induce or inhibit CYP3A4 activity can significantly alter the pharmacokinetics of loxoprofen and its active metabolite. nih.gov Although CYP3A4 is not responsible for generating the active metabolite, its role in metabolizing the parent drug, loxoprofen, means that any modulation of its activity can shift the metabolic balance. nih.govresearchgate.net

CYP3A4 Inducers : Co-administration of a CYP3A4 inducer, such as dexamethasone, enhances the hydroxylation of loxoprofen into its inactive metabolites. nih.govresearchgate.net This increased metabolism by the CYP pathway reduces the amount of parent loxoprofen available for conversion by carbonyl reductase. researchgate.net Consequently, this leads to a significant decrease in the plasma concentration of the active trans-alcohol metabolite. nih.govresearchgate.net

CYP3A4 Inhibitors : Conversely, when a CYP3A4 inhibitor like ketoconazole (B1673606) is co-administered, the hydroxylation of loxoprofen is suppressed. nih.govresearchgate.netresearchgate.net This inhibition reduces the clearance of the parent drug through the CYP pathway, making more loxoprofen available for the carbonyl reductase pathway. researchgate.net The result is a significant increase in the plasma concentration of the active trans-alcohol metabolite. nih.gov

Table 1: Effect of CYP3A Modulators on Loxoprofen Active Metabolite (trans-LOX) Concentration This table is interactive. Click on the headers to sort.

Concomitant Agent Modulator Type Effect on CYP3A4 Activity Impact on Active Metabolite (trans-LOX) Concentration Reference
Dexamethasone Inducer Increases Decreased significantly researchgate.net, nih.gov

The interaction between loxoprofen and CYP3A modulators highlights the importance of competitive metabolic pathways. The two primary routes for loxoprofen metabolism—conversion to an active metabolite by carbonyl reductase and conversion to inactive metabolites by CYP3A4—compete for the same substrate (loxoprofen). nih.gov Therefore, the efficiency of one pathway directly affects the other. researchgate.net Inducing the CYP3A4 pathway shunts loxoprofen away from the activation pathway, potentially reducing its therapeutic effect. nih.govnih.gov Inhibiting the CYP3A4 pathway has the opposite effect, increasing the formation of the active metabolite, which could alter its efficacy and safety profile. nih.gov This demonstrates that significant drug-drug interactions can occur even when the interacting agent does not directly metabolize the active form of the drug. nih.gov

Active Metabolite Interactions with Drug Transporters

The loxoprofen active metabolite can interact with drug transporters, which are critical for the elimination of various drugs and endogenous compounds from the body. nih.gov Specifically, it has been shown to inhibit organic anion transporters (OATs), which play a key role in renal tubular secretion. nih.govresearchgate.net

Both loxoprofen and its active trans-OH metabolite have been demonstrated to be potent inhibitors of human organic anion transporters hOAT1 (SLC22A6) and hOAT3 (SLC22A8). nih.govjst.go.jpresearchgate.net These transporters are located in the kidneys and are responsible for the uptake of a wide range of anionic drugs from the blood into the proximal tubule cells, facilitating their excretion into the urine. nih.govnih.gov Studies using Xenopus laevis oocytes expressing these transporters have shown that the loxoprofen active metabolite markedly inhibits the transport of substrates mediated by both hOAT1 and hOAT3. nih.govresearchgate.net The inhibitory concentrations (IC50) observed were within the range of therapeutic plasma levels, indicating that this interaction is clinically relevant. nih.govjst.go.jp

Table 2: Inhibition of Human Organic Anion Transporters by Loxoprofen and its Active Metabolite This table is interactive. Click on the headers to sort.

Compound Transporter Inhibited Effect Clinical Relevance Reference
Loxoprofen hOAT1, hOAT3 Marked Inhibition IC50 values in therapeutic range nih.gov, jst.go.jp

The inhibition of hOAT1 and hOAT3 by the loxoprofen active metabolite has significant implications for drugs that are substrates of these transporters. nih.gov A prime example is the anti-cancer and immunosuppressive agent, methotrexate (B535133). wikipedia.orgnih.gov Methotrexate is actively secreted into the renal tubules, a process mediated in large part by hOAT1 and hOAT3. nih.govnih.gov

When loxoprofen is co-administered, its active metabolite competes with methotrexate for these transporters, leading to the inhibition of methotrexate's renal secretion. nih.govresearchgate.net This interference can retard the elimination of methotrexate from the body, leading to increased plasma concentrations and a prolonged half-life. wikipedia.orgnih.gov Such an interaction can elevate the risk of methotrexate-related toxicity. researchgate.net This interaction mechanism is a critical consideration when loxoprofen is prescribed to patients receiving treatment with methotrexate or other anionic drugs cleared by hOAT1 and hOAT3. nih.gov

Inhibition of Organic Anion Transporters (e.g., hOAT1, hOAT3)

Protein Binding Displacement Interactions

Loxoprofen and its active metabolite are highly bound to plasma proteins, primarily albumin. drugbank.com The parent drug, loxoprofen, is approximately 99% protein-bound, while its active trans-OH metabolite is about 92.8% bound. drugbank.comvinmec.com Due to this high degree of binding, there is a potential for drug-drug interactions to occur through competition for binding sites on plasma proteins.

When loxoprofen is administered with another drug that is also highly protein-bound, one agent can displace the other from albumin. This displacement increases the concentration of the free, unbound fraction of the displaced drug. Since it is the unbound fraction that is pharmacologically active and available for metabolism and excretion, even a small displacement can lead to a significant increase in drug effect and potential toxicity. For instance, it has been noted that loxoprofen can decrease the protein binding of the sulfonylurea antidiabetic agent, acetohexamide. drugbank.com This displacement could potentially enhance the hypoglycemic effect of acetohexamide. At high doses of loxoprofen, saturation of plasma protein binding can occur, which increases the clearance of the drug itself. drugbank.com

Table of Compound Names

Common NameChemical Name / Description
Loxoprofen(RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid
Loxoprofen active metabolitetrans-alcohol form of loxoprofen; trans-OH loxoprofen
Dexamethasone(8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
Ketoconazole1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethan-1-one
Methotrexate(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Acetohexamide4-acetyl-N-(cyclohexylcarbamoyl)benzenesulfonamide
hOAT1Human Organic Anion Transporter 1
hOAT3Human Organic Anion Transporter 3
CYP3A4Cytochrome P450 3A4
CYP3A5Cytochrome P450 3A5

Genetic and Inter Individual Variability in Active Metabolite Formation and Disposition

Pharmacogenetics of Carbonyl Reductases (e.g., CBR1 Polymorphisms like rs9024)

The primary enzyme responsible for the bioactivation of loxoprofen (B1209778) to its potent trans-OH metabolite is Carbonyl Reductase 1 (CBR1). researchgate.netnih.govresearchgate.net This cytosolic, NADPH-dependent enzyme is crucial for the reduction of loxoprofen, particularly in the liver and skin. nih.govnih.gov Genetic variations within the CBR1 gene can significantly alter this metabolic process, leading to inter-individual differences in drug response. A key genetic variant studied in this context is the single nucleotide polymorphism (SNP) rs9024, a G>A substitution located in the 3'-untranslated region (3'-UTR) of the CBR1 gene. researchgate.netsci-hub.se

Impact of Genetic Variants on Enzyme Activity and Expression

The CBR1 rs9024 polymorphism directly influences the expression and subsequent activity of the CBR1 enzyme. researchgate.netresearchgate.net Studies have shown that individuals homozygous for the major G allele (GG genotype) exhibit significantly higher levels of CBR1 mRNA and cytosolic CBR1 protein content in the liver compared to those with the heterozygous GA genotype. researchgate.net This difference in expression translates to altered enzyme function. The rs9024 variant allele (A) has been associated with lower CBR1 expression, which can lead to reduced bioactivation of loxoprofen. sci-hub.se The G>A substitution is thought to affect the binding of microRNAs that regulate gene expression, with the G allele being associated with higher protein levels and greater doxorubicin (B1662922) reductase activity in some studies. researchgate.net

Table 1: Impact of CBR1 rs9024 Genotype on CBR1 Expression and Protein Content in Human Liver

GenotypeRelative CBR1 mRNA Expression (Mean ± SD)Cytosolic CBR1 Protein Content (nmol/g cytosolic protein; Mean ± SD)
GG 6.7 ± 4.79.4 ± 2.1
GA 3.4 ± 2.57.6 ± 2.1
p-value 0.0220.030
Data sourced from studies on human liver samples. researchgate.net

Influence on trans-OH Loxoprofen Synthesis Ratios

The genetic variance in CBR1 has a direct and measurable impact on the stereoselective metabolism of loxoprofen. The enzyme reduces loxoprofen to two main alcohol metabolites: the pharmacologically active trans-OH form and a cis-OH isomer. nih.gov The rs9024 genotype status significantly affects the synthesis ratio of these two metabolites. nih.govresearchgate.net

In human liver cytosols, individuals with the homozygous GG genotype for rs9024 show a 33% higher synthesis ratio of the active trans-OH loxoprofen relative to the cis-OH loxoprofen when compared to individuals with the heterozygous GA genotype. nih.govscience.gov This indicates a more efficient conversion to the therapeutically active compound in individuals carrying the GG genotype. researchgate.net These findings have been observed in both liver tissue and lymphoblastoid cell lines, suggesting the systemic relevance of this polymorphism. nih.govresearchgate.net

Table 2: Influence of CBR1 rs9024 Genotype on Loxoprofen Metabolite Synthesis Ratio

GenotypeSynthesis Ratio (trans-OH / cis-OH) (Mean ± SD)Percent Difference
GG 4.87 ± 1.2533% Higher
GA 3.66 ± 1.23-
p-value 0.044
Data reflects the ratio of moles of trans-OH form to moles of cis-OH form produced in human liver cytosols. nih.gov

Genetic Polymorphisms in CYP and UGT Enzymes Affecting Loxoprofen Metabolism

Investigations into loxoprofen's microsomal metabolism have identified CYP3A4 and CYP3A5 as the major CYP isoforms responsible for the hydroxylation of loxoprofen to inactive metabolites. nih.govresearchgate.net The induction or inhibition of these enzymes can alter the metabolic pathway of loxoprofen, potentially reducing the formation of its active metabolite by shunting the substrate towards hydroxylation. nih.govresearchgate.net

Phase II metabolism involves the glucuronidation of loxoprofen and its alcohol metabolites. nih.gov UGT2B7 has been identified as the predominant UGT isoform catalyzing this reaction. nih.govresearchgate.net Genetic polymorphisms in UGT2B7, such as the UGT2B71* and UGT2B72* variants, have been noted. nih.gov Although these specific variants are more prevalent in Japanese populations, they have not been found to cause significant alterations in enzyme activity. nih.gov However, the potential for drug-drug interactions exists if loxoprofen is co-administered with drugs that induce UGT2B7, as this could increase the formation of acyl glucuronides. nih.gov Polymorphisms in various CYP and UGT genes are known to cause inter-individual variability in the metabolism of many drugs, highlighting the importance of considering these genetic factors in pharmacotherapy. srce.hrnih.gov

Physiological and Pathophysiological Factors Influencing Active Metabolite Dynamics

Beyond genetics, various physiological and pathophysiological factors contribute to the inter-individual variability in the pharmacokinetics of loxoprofen and its active metabolite. researchgate.net Population pharmacokinetic (Pop-PK) modeling in healthy individuals has identified several key covariates. researchgate.net

Physiological factors such as body surface area (BSA), renal function (measured by creatinine (B1669602) clearance, CrCL), and serum albumin levels can influence the drug's distribution and clearance. researchgate.net For instance, central compartment clearance of loxoprofen was found to correlate with CrCL and albumin levels. researchgate.net The model predicted that plasma concentrations of loxoprofen and its alcohol metabolites would significantly decrease as CrCL increases (better renal function) and as albumin levels decrease. researchgate.net Furthermore, a larger BSA was associated with a greater volume of distribution, affecting drug concentrations at steady-state. researchgate.net

Pathophysiological conditions can also play a role. The metabolism of loxoprofen is not confined to the liver; extrahepatic metabolism in blood cells and the skin has been shown to be pharmacologically relevant. nih.govresearchgate.netnih.gov In conditions like inflammatory bowel disease (IBD), the local metabolism of loxoprofen within the intestinal epithelium by CBR1 can be significant. researchgate.netsci-hub.se Therefore, diseases affecting the liver, kidneys, or gastrointestinal tract could substantially alter the dynamics of active metabolite formation and disposition.

Advanced Research Methodologies for Loxoprofen Active Metabolite Studies

In Vitro Systems for Metabolic and Mechanistic Investigations

In vitro systems are indispensable tools for dissecting the metabolic pathways and cellular effects of loxoprofen's active metabolites in a controlled environment.

Recombinant Enzyme Systems for Characterizing Metabolic Pathways

To pinpoint the specific enzymes responsible for metabolizing loxoprofen (B1209778), researchers utilize recombinant enzyme systems. These systems involve producing specific human enzymes, such as those from the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, in controlled laboratory settings. nih.govnih.gov

In one study, loxoprofen was incubated with ten different recombinant human CYP isoforms to identify which ones were involved in its hydroxylation. nih.gov The results demonstrated that CYP3A4 and CYP3A5 were the primary enzymes responsible for this metabolic step. nih.govnih.gov Similarly, various UGT isoforms were tested to determine their role in the glucuronidation of loxoprofen and its alcohol metabolites, with UGT2B7 being identified as the major contributor to this process. nih.govnih.gov Another key enzyme, carbonyl reductase 1 (CBR1), has been identified as the predominant enzyme responsible for generating the active trans-alcohol metabolite of loxoprofen in human skin. nih.govdrugbank.com

Kinetic studies using these recombinant enzymes provide further insights. For instance, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of the trans-alcohol form by recombinant human CBR1 have been determined, offering a quantitative measure of the enzyme's efficiency. drugbank.com

Table 1: Enzymes Involved in Loxoprofen Metabolism

Metabolite/Process Primary Enzyme(s) Research Finding
trans-alcohol metabolite Carbonyl Reductase 1 (CBR1) Predominant enzyme for bioactivation in human skin. nih.govdrugbank.com
Hydroxylated metabolites CYP3A4, CYP3A5 Major CYP isoforms involved in the hydroxylation of loxoprofen. nih.govnih.gov

Cell Culture Models for Elucidating Cellular Effects

Cell culture models provide a platform to study the effects of loxoprofen's active metabolites at the cellular level. Commonly used models include Caco-2 cells, liver microsomes, and liver cytosol.

Caco-2 cells: These human colon adenocarcinoma cells are used to model the intestinal barrier. Studies have shown that carbonyl reductase 1 (CBR1) is expressed in Caco-2 cells and is responsible for metabolizing loxoprofen to its active trans-alcohol form, which contributes to the drug's effects on intestinal barrier function. researchgate.net

Liver Microsomes and Cytosol: These subcellular fractions are rich in drug-metabolizing enzymes and are extensively used to study hepatic metabolism. nih.govresearchgate.net Incubating loxoprofen with human liver microsomes has led to the identification of multiple metabolites, including alcohol metabolites, monohydroxylated metabolites, and glucuronide conjugates. nih.govnih.govresearchgate.net These studies have confirmed the significant role of CYP3A4 in the hydroxylation of loxoprofen in human liver microsomes. researchgate.net The metabolic stability of loxoprofen has also been assessed using human liver microsomes and cytosol, providing insights into its rate of metabolism. researchgate.net

In studies using human synovial cells, the active metabolite of loxoprofen has been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. ebi.ac.ukresearchgate.net Specifically, the trans-alcohol metabolite is a potent inhibitor of both COX-1 and COX-2. ebi.ac.uk

Analytical Techniques for Quantification and Identification in Research Samples

Accurate and sensitive analytical techniques are essential for the quantification and identification of loxoprofen and its active metabolites in various biological samples.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying loxoprofen and its metabolites. patsnap.comnih.gov

HPLC with UV Detection: A simple and reliable HPLC method with UV detection has been developed for the simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites in human plasma and urine. nih.gov This method has a detection limit of 100 ng for all compounds. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and detection is performed at a wavelength of 220 nm. nih.govwho.int

HPLC with Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This involves a pre-column derivatization step where the compounds are labeled with a fluorescent tag, such as 4-bromomethyl-6,7-methylenedioxycoumarin (B1200708). nih.gov This method allows for a lower quantitation limit of 0.01 micrograms/ml in human plasma. nih.gov

Table 2: HPLC Methods for Loxoprofen Metabolite Analysis

Detection Method Sample Type Key Features
UV Plasma, Urine Simple, reliable, simultaneous determination of loxoprofen and its alcohol metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of loxoprofen and its active metabolites, especially at low concentrations in complex biological matrices like human plasma. patsnap.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. patsnap.com LC-MS/MS methods have been developed for the simultaneous quantitative analysis of loxoprofen and its trans-OH metabolite in human plasma. patsnap.com The use of multiple-reaction monitoring (MRM) mode in LC-MS/MS provides high specificity and allows for accurate quantification. researchgate.net This advanced analytical method is crucial for detailed pharmacokinetic studies and for understanding the disposition of the active metabolites in the body.

Chiral Chromatography for Stereoisomer Separation and Analysis

The analysis of loxoprofen and its active metabolites is complicated by the presence of multiple chiral centers. Loxoprofen itself has a chiral center in its propionic acid moiety, and its alcohol metabolites, the pharmacologically active trans-alcohol form and the less active cis-alcohol form, have additional chiral centers. This results in a mixture of stereoisomers, each potentially having different pharmacokinetic and pharmacodynamic properties. Chiral chromatography is an essential technique for separating and quantifying these individual stereoisomers, providing a deeper understanding of the drug's stereoselective metabolism and disposition.

High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. Various chiral stationary phases (CSPs) and chromatographic conditions have been developed to achieve effective separation. One common approach involves the use of a Chiralcel OJ column. nih.gov A study successfully resolved four loxoprofen stereoisomers using a Chiralcel OJ column with a mobile phase consisting of hexane-2-propanol-trifluoroacetic acid (95:5:0.1) and a dual detection system of UV and circular dichroism (CD). nih.gov The CD detector is particularly useful for stereospecific determination in biological samples. nih.gov

Another effective CSP is the FLM Chiral NQ-RH column, which has been used in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to study the stereoselective pharmacokinetics of loxoprofen and the formation of its alcohol metabolites in rats. doaj.org This method allowed for the simultaneous separation of loxoprofen stereoisomers and their trans- and cis-alcohol metabolites. doaj.orgresearchgate.net

In addition to direct separation on chiral columns, derivatization with a chiral reagent can be employed. One such method involves derivatizing the metabolites with (+)-(R)-1-(1-naphthyl)ethylamine, which allows for the separation of the resulting diastereomers on a standard reverse-phase HPLC column. nih.gov Another technique uses pre-column derivatization with a fluorescent reagent, 4-bromomethyl-6,7-methylenedioxycoumarin (BrMDC), followed by separation on a reversed-phase column, enabling complete separation of loxoprofen and its diastereomeric alcohol metabolites within 20 minutes. nih.gov

Table 1: Chiral Chromatography Methods for Loxoprofen Metabolite Stereoisomer Analysis

Chromatography TechniqueChiral Stationary Phase (CSP) / Derivatization AgentDetection MethodKey FindingsReference
HPLCChiralcel OJ columnUV and Circular Dichroism (CD)Achieved good resolution of four loxoprofen stereoisomers in human plasma. nih.gov
LC-MS/MSFLM Chiral NQ-RH columnTandem Mass SpectrometryEnabled simultaneous stereoisomeric separation of loxoprofen and its alcohol metabolites for pharmacokinetic studies in rats. doaj.org
HPLCDerivatization with (+)-(R)-1-(1-naphthyl)ethylamineNot SpecifiedUsed to separate diastereomers of the active metabolite after antibody-mediated extraction from plasma. nih.gov
HPLCPre-column derivatization with 4-bromomethyl-6,7-methylenedioxycoumarin (BrMDC) on a reversed-phase columnFluorescenceCompletely separated loxoprofen, trans-alcohol, and cis-alcohol metabolites in plasma and urine. nih.gov

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Effective sample preparation is critical for accurately quantifying loxoprofen's active metabolite in complex biological matrices like plasma and urine. The goal is to remove interfering endogenous substances and concentrate the analyte of interest before chromatographic analysis. Several techniques have been employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common. researchgate.netwho.intresearchgate.net

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. Benzene has been used to extract loxoprofen and its metabolites from plasma and urine following acidification. nih.gov Ethyl acetate (B1210297) is another solvent used for LLE from human plasma. researchgate.net A simple protein precipitation step, often using acetonitrile, can also be considered a form of extraction and is frequently used, especially in LC-MS/MS applications where high sensitivity reduces the need for extensive cleanup. nih.gov For instance, plasma samples from mice were prepared by simple precipitation with acetonitrile containing an internal standard. nih.gov

Solid-Phase Extraction (SPE) utilizes a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. SPE is a widely cited technique for the analysis of loxoprofen. researchgate.netresearchgate.net A more advanced application is the coupling of dynamic pressurized liquid extraction (PLE) with SPE (PLE-SPE), which has been used for identifying degradation products in loxoprofen adhesive tapes. researchgate.netchem-soc.si

Other Techniques: A highly selective and unique method is antibody-mediated extraction . This technique uses an immobilized antibody specific to a particular stereoisomer of the metabolite. nih.gov In one study, an antibody against the (1'R,2'S)-cyclopentanol moiety of the active metabolite was used to selectively extract it from human and rat plasma, demonstrating a simple and effective clean-up method for haptens with complex structures. nih.gov

Table 2: Sample Preparation Techniques for Loxoprofen Active Metabolite Analysis

TechniqueSpecific Method/ReagentsMatrixKey FeaturesReference
Liquid-Liquid Extraction (LLE)BenzenePlasma, UrineUsed prior to derivatization and fluorescence detection. nih.gov
Liquid-Liquid Extraction (LLE)Ethyl acetateHuman PlasmaApplied before HPLC-UV analysis for a pharmacokinetic study. researchgate.net
Protein PrecipitationAcetonitrile with 0.1% formic acid and internal standardMouse PlasmaSimple, rapid method suitable for LC-MS/MS analysis. nih.gov
Solid-Phase Extraction (SPE)General application mentioned in literature reviews.Biological FluidsA common alternative to LLE for sample clean-up. researchgate.netresearchgate.net
Antibody-Mediated ExtractionImmobilized antibody against the metabolite's cyclopentanol (B49286) moietyHuman and Rat PlasmaHighly stereoselective, enabling specific determination of the active (2S,1'R,2'S)-trans-alcohol form. nih.gov

Preclinical Animal Models for Pharmacokinetic and Pharmacodynamic Research

Preclinical animal models are indispensable for investigating the absorption, distribution, metabolism, and excretion (ADME) of loxoprofen and the formation of its active metabolite. Rodent models, particularly rats and mice, are the most frequently used species in these studies. doaj.orgnih.govnih.govingentaconnect.com These models allow for controlled experiments to understand the in vivo processes that are not feasible in humans, such as tissue distribution studies and the investigation of metabolic pathways under various conditions.

Rodent Models (e.g., Rats, Mice) for In Vivo Metabolism and Disposition Studies

Rat Models: Rats, including Wistar-Imamichi and Sprague-Dawley strains, have been extensively used to characterize the pharmacokinetics of loxoprofen and its metabolites. nih.govingentaconnect.com Studies in rats have been crucial in demonstrating that loxoprofen is a prodrug converted to its active trans-alcohol metabolite. google.com Research comparing intravenous, intramuscular, and oral administration in rats revealed that the conversion of loxoprofen to its alcohol metabolites occurs not only in the liver but also in extrahepatic tissues. nih.gov Furthermore, rat models have been used to conduct stereoselective pharmacokinetic studies, revealing that after oral administration, there is a stereo preference for the formation of the (2S)-configuration of the trans-alcohol metabolite. doaj.orgresearchgate.net

Mouse Models: Mice, such as the ICR strain, have also been employed in pharmacokinetic research. nih.govresearchgate.net These models are particularly useful for investigating drug-drug interactions. For example, studies in mice have examined how pretreatment with CYP3A enzyme inducers (like dexamethasone) or inhibitors (like ketoconazole) affects the metabolism of loxoprofen. nih.govresearchgate.net These studies showed that inducing CYP3A activity decreased the concentration of the active trans-alcohol metabolite, while inhibiting it had the opposite effect, highlighting the role of competing metabolic pathways. nih.gov

Evaluation of Active Metabolite Levels in Specific Tissues of Animal Models

A key advantage of using animal models is the ability to measure drug and metabolite concentrations directly in target tissues. This is particularly relevant for topically administered loxoprofen. Studies in rats have evaluated the tissue distribution of loxoprofen and its active trans-OH metabolite after the dermal application of a loxoprofen gel. ingentaconnect.comnih.gov

Research findings indicate that following dermal application to rats, both loxoprofen and the active trans-OH form remain at high concentrations in the treated skin and underlying skeletal muscle for extended periods (e.g., 24 hours). ingentaconnect.comnih.govnih.gov The formation of the active metabolite was detected in the skin at the application site, suggesting local metabolic activation. google.comnih.gov While the peak concentration of the trans-OH form in the skeletal muscle after dermal application was lower than that achieved after oral administration, it was sustained for a longer duration, which is advantageous for local therapeutic effects. ingentaconnect.com For instance, one study found that concentrations of the trans-OH form of around 10 ng/g in skeletal muscle were sufficient to suppress inflammation in rats. ingentaconnect.com Another study using radiolabeled [¹⁴C]loxoprofen confirmed that dermal application resulted in higher exposure at the therapeutic target site with lower systemic exposure compared to oral administration. nih.gov

Table 3: Active Metabolite (trans-OH form) Levels in Rat Tissues

Administration RouteTissueKey FindingReference
Dermal ApplicationSkin (Treated Site)High concentrations of the trans-OH form were detected and remained for 24 hours. The metabolite was observed as early as 0.5 hours post-application. ingentaconnect.comnih.govnih.gov
Dermal ApplicationSkeletal Muscle (Treated Site)The trans-OH form remained in the muscle for over 24 hours. Concentrations were maintained at more than 10 ng/g for over 8 hours. ingentaconnect.comnih.gov
Oral AdministrationSkeletal MuscleAchieved a higher peak concentration (Cmax) of the trans-OH form (e.g., 309 ng/g) compared to dermal application, but it was eliminated rapidly. ingentaconnect.com
Dermal vs. OralPlasmaThe area under the curve (AUC) for the trans-OH form after dermal application was less than 11% of that after oral administration, indicating lower systemic exposure. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the ADME of drugs in the body. These models integrate physicochemical properties of the drug with physiological information of the species (e.g., blood flow rates, tissue volumes) to simulate concentration-time profiles in various tissues and plasma. PBPK modeling is a valuable tool for predicting the formation of metabolites and assessing potential drug-drug interactions (DDIs). journal-dtt.org

For loxoprofen, simplified PBPK models have been developed and applied, for example, to understand the pharmacokinetics in an overdose case. nih.gov In that specific situation, the model, which was based on data from a normal dose, underestimated the observed plasma concentrations of loxoprofen and its trans-alcohol metabolite. nih.govresearchgate.net This discrepancy highlighted that loxoprofen's pharmacokinetics can become nonlinear at very high doses, a factor that must be considered when building and applying such models. nih.govresearchgate.net PBPK modeling is also endorsed by regulatory agencies like the US Food and Drug Administration (FDA) as a tool for assessing DDI potential without conducting new clinical studies. journal-dtt.org

Integration of In Vitro Data into PBPK Models

A core strength of PBPK modeling is its ability to integrate in vitro data to predict in vivo outcomes. The development of a PBPK model for loxoprofen involves incorporating various parameters, including absorption, distribution, and elimination characteristics. journal-dtt.org In vitro metabolism data are particularly crucial for defining the elimination pathways.

For instance, intrinsic clearance values, which represent the metabolic capacity of an enzyme or tissue, can be determined from in vitro experiments using human liver microsomes and cytosol. researchgate.net These clearance data, along with information about the specific enzymes involved (e.g., carbonyl reductases for the active metabolite formation, and CYP or UGT enzymes for other pathways), are then used as inputs for the PBPK model. researchgate.netnih.gov By integrating these in vitro DDI data, PBPK models can simulate the impact of co-administered drugs that inhibit or induce these metabolic enzymes, thereby predicting potential changes in the exposure to loxoprofen and its active metabolite. journal-dtt.org This mechanistic approach allows for a quantitative prediction of DDI risk and provides a foundation for a more scientific approach to personalized medicine. researchgate.net

Simulation of Active Metabolite Concentrations and Interactions

The study of loxoprofen's active metabolite, primarily the trans-alcohol form, increasingly relies on advanced in silico methodologies to simulate its concentration in the body and its interactions with biological systems. These simulation techniques, including physiologically based pharmacokinetic (PBPK) modeling, population pharmacokinetic (Pop-PK) analysis, and molecular docking, provide valuable insights into the metabolite's behavior, complementing traditional in vitro and in vivo studies.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites by integrating physicochemical drug data with physiological information. frontiersin.org This approach is recognized by regulatory bodies like the US Food and Drug Administration (FDA) as a tool for assessing drug-drug interactions (DDIs). journal-dtt.org

For loxoprofen, PBPK models have been developed using software such as GastroPlus™ and SimCYP™. journal-dtt.orgnih.gov These models describe loxoprofen's distribution using a minimal PBPK framework and incorporate its metabolism. journal-dtt.org Loxoprofen is a prodrug that is converted to its active trans-alcohol metabolite by carbonyl reductase enzymes. mdpi.comdrugbank.com Its metabolism via cytochrome P450 enzymes, specifically CYP3A4, is considered negligible in the main metabolic pathway. journal-dtt.orgresearchgate.net

PBPK simulations have been used to predict the pharmacokinetic profile of loxoprofen and its metabolites. For instance, an in silico PBPK Advanced Compartmental and Transit (ACAT) model predicted a relative bioavailability of 97.0% for an extended-release formulation of loxoprofen sodium. frontiersin.orgnih.gov Furthermore, PBPK models are crucial for predicting DDIs. Simulations have been conducted to evaluate the interaction potential between loxoprofen and drugs like clarithromycin, amoxicillin, and clavulanate. journal-dtt.orgjournal-dtt.org The success of these predictive models is often validated by comparing simulated pharmacokinetic parameters, such as the area under the curve (AUC) and maximum plasma concentration (Cmax), against observed clinical data, with a common acceptance criterion being a ratio of predicted-to-observed values falling within a 0.5 to 2.0-fold range. journal-dtt.org

A study on a loxoprofen overdose case utilized a simplified PBPK model to estimate the plasma concentrations of both the parent drug and its trans-alcohol metabolite. d-nb.info The simulation results were compared against measured values, highlighting the model's utility as a guide in clinical situations, although the model underestimated the actual plasma levels, suggesting nonlinear pharmacokinetics at such high doses. d-nb.info

Table 1: Measured Plasma Concentrations of Loxoprofen and its Active Metabolite Following a 6000 mg Overdose d-nb.info
Time After Overdose (hours)Loxoprofen Concentration (μg/mL)trans-alcohol Metabolite Concentration (μg/mL)
45224
263.72.3
500.810.54
1210.0150.011

Population Pharmacokinetic (Pop-PK) Modeling

Pop-PK modeling is another powerful simulation tool used to quantify the pharmacokinetic variability of a drug within a target patient population. nih.gov A Pop-PK model for loxoprofen was developed based on data from 52 healthy Korean men to identify covariates that explain inter-individual variability. nih.govresearchgate.net The model for loxoprofen was best described by a non-sequential two-absorption with a two-disposition compartment structure. nih.gov

Simulations from this model revealed significant relationships between physiological parameters and the concentrations of loxoprofen and its alcohol metabolites. researchgate.net Key findings from the simulation include:

Creatinine (B1669602) Clearance (CrCL) and Albumin: Plasma concentrations of loxoprofen and its metabolites were predicted to decrease as CrCL and albumin levels increased. nih.gov

Body Surface Area (BSA): A higher BSA was correlated with a greater distribution of loxoprofen to the periphery. This resulted in an approximate 1.78 to 2-fold increase in the minimum plasma concentrations at a steady state, while reducing the fluctuation between maximum and minimum concentrations. nih.govresearchgate.net

These simulations suggest that patients with a large BSA, impaired kidney function, or high serum albumin levels may experience significantly higher plasma exposure to both loxoprofen and its active trans-alcohol metabolite. nih.gov

Simulation of Interactions

In silico methods are also employed to simulate the direct interaction of the loxoprofen active metabolite with its biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. bohrium.com This method is used to understand and predict the binding affinity between a ligand (like the loxoprofen metabolite) and a target protein.

In one study, molecular docking was used to investigate the interaction of loxoprofen with the TNF-α converting enzyme (TACE), a key target in inflammatory processes. plos.org The study evaluated the binding affinity through metrics like CDocker energy and interaction energy scores. While loxoprofen itself showed a low binding affinity, other related compounds were assessed, demonstrating the utility of this simulation method in screening potential inhibitors. plos.org

Another area of interaction simulation involves predicting how co-administered drugs affect the metabolism of loxoprofen and the subsequent concentration of its active metabolite. A study in mice investigated the effects of CYP3A modulators on loxoprofen pharmacokinetics. nih.govresearchgate.net Dexamethasone (a CYP3A inducer) and ketoconazole (B1673606) (a CYP3A inhibitor) were used to simulate scenarios of drug-drug interaction. The results showed that modulating CYP3A activity, even though it's a minor pathway for loxoprofen, significantly altered the plasma concentrations of the parent drug and its active trans-alcohol metabolite by affecting the amount of loxoprofen available for the primary carbonyl reductase pathway. nih.govresearchgate.net

Table 2: Simulated Pharmacokinetic Changes of trans-Loxoprofen (Active Metabolite) in Mice with CYP3A Modulators nih.gov
ParameterControl GroupDexamethasone (CYP3A Inducer) TreatedKetoconazole (CYP3A Inhibitor) Treated
AUC (μg·h/mL)14.9 ± 3.49.4 ± 1.620.0 ± 4.5
Cmax (μg/mL)5.3 ± 0.63.8 ± 0.36.1 ± 0.6
Values are represented as mean ± standard deviation. AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration.

Future Research Directions for Loxoprofen Active Metabolite

Elucidation of Unidentified Metabolic Pathways or Minor Metabolites

The primary metabolic pathway of loxoprofen (B1209778) involves the reduction of its ketone group to form the active trans-alcohol metabolite and an inactive cis-alcohol metabolite. nih.govnih.gov Further metabolism includes oxidation by cytochrome P450 enzymes (CYP3A4 and CYP3A5) to hydroxylated metabolites and conjugation with glucuronic acid by UGT2B7. nih.govresearchgate.net However, the complete metabolic profile, particularly in humans, may not be fully characterized, presenting an area for further investigation.

Research in animal models has identified additional metabolites that warrant further exploration in humans. For instance, studies in rats have revealed the presence of diol metabolites, resulting from further hydroxylation of the monohydroxy metabolites. nih.govjst.go.jp In dogs, taurine (B1682933) conjugates of the monohydroxy metabolites have been identified. jst.go.jp While these findings provide valuable insights, the extent to which these pathways occur in humans and their potential clinical relevance remain to be determined. Future research should focus on comprehensive metabolomic studies in human subjects to identify and quantify these and potentially other minor or previously unidentified metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry, can be employed to detect and characterize novel metabolites in various biological matrices. researchgate.netnih.govcpu.edu.cn Understanding the complete metabolic fate of the loxoprofen active metabolite is essential for a more thorough assessment of its efficacy and safety profile.

Comprehensive Investigation of Active Metabolite Interactions with Novel Drug Targets or Pathways

The therapeutic action of the loxoprofen active metabolite is predominantly attributed to its non-selective inhibition of COX-1 and COX-2 enzymes. droracle.ainih.gov However, there is emerging evidence to suggest that its pharmacological effects may extend beyond COX inhibition. A notable study has indicated that the active metabolite of loxoprofen can enhance intestinal barrier function. droracle.ai This effect, mediated by carbonyl reductase 1 (CBR1) in differentiated Caco-2 cells, suggests a novel mechanism of action that is independent of prostaglandin (B15479496) synthesis inhibition. droracle.ai

Future investigations should aim to comprehensively explore these potential off-target effects. This could involve screening the trans-alcohol metabolite against a broad panel of receptors, enzymes, and signaling pathways to identify novel molecular targets. Such studies could uncover new therapeutic applications for loxoprofen or provide a more detailed understanding of its existing therapeutic profile and side effects. For example, exploring its effects on inflammatory pathways that are not directly regulated by prostaglandins (B1171923) could reveal new opportunities for its use in chronic inflammatory conditions. Chemical proteomics and other advanced techniques could be instrumental in identifying these novel protein interactions. mdpi.com

Advanced Modeling Approaches for Predicting Active Metabolite Disposition and Interactions

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) of compounds. nih.govmdpi.comnih.govresearchgate.netfrontiersin.org For loxoprofen and its active metabolite, PBPK models can be further developed and refined to provide more accurate predictions of its disposition in various patient populations. These models can integrate data on enzyme kinetics (e.g., for carbonyl reductase, CYPs, and UGTs), transporter activity, and physiological parameters to simulate the pharmacokinetic profile of the active metabolite. nih.govresearchgate.net

Future research should focus on creating more sophisticated PBPK models that can account for inter-individual variability. This includes incorporating data on genetic polymorphisms of metabolizing enzymes, such as the known functional single nucleotide polymorphism in CBR1, which can impact the bioactivation of loxoprofen. frontiersin.org Such models could be used to predict how factors like age, disease state (e.g., renal or hepatic impairment), and co-administration of other drugs might alter the exposure to the active metabolite, thereby helping to personalize therapy and minimize adverse effects. The continued development and validation of these in silico tools will be crucial for optimizing the clinical use of loxoprofen. mdpi.comnih.govresearchgate.net

Development of Novel Analytical Tools for In Situ Metabolite Monitoring

Current methods for quantifying loxoprofen and its metabolites in biological samples predominantly rely on established techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). who.intchem-soc.si While these methods are robust and sensitive, they typically require sample collection and processing, precluding real-time or in situ monitoring of metabolite formation and distribution. jneonatalsurg.comscitechnol.com

A significant area for future research is the development of novel analytical tools that can monitor the active metabolite of loxoprofen in situ. This could involve the creation of specialized biosensors or imaging agents capable of detecting the trans-alcohol metabolite directly within tissues or even at a subcellular level. mdpi.com Advances in areas like surface-enhanced Raman spectroscopy (SERS) and mass spectrometry imaging (MSI) hold promise for visualizing the spatial distribution of drug metabolites within biological systems. jneonatalsurg.com Furthermore, the development of stereoselective analytical methods is crucial, given the stereoisomeric nature of the alcohol metabolites. nih.govmdpi.comtandfonline.comresearchgate.netnih.gov The ability to monitor the formation and localization of the active metabolite in real-time would provide unprecedented insights into its pharmacokinetics and pharmacodynamics at the site of action, potentially leading to more effective and targeted therapeutic strategies. jneonatalsurg.comomicstutorials.comhilarispublisher.com

Q & A

Q. What is the primary metabolic pathway of loxoprofen to its active metabolite, and how does this impact experimental design?

Loxoprofen is a prodrug primarily metabolized by cytosolic carbonyl reductases (CBRs) in the liver and skin into its active trans-alcohol metabolite (trans-OH). This conversion is 5-fold more efficient than the formation of the inactive cis-alcohol metabolite . Additional phase I/II metabolism involves CYP3A4/5 (hydroxylation) and UGT2B7 (glucuronidation), producing metabolites M3–M8 . Researchers must account for tissue-specific metabolism: hepatic vs. dermal application (e.g., topical gels rely on cutaneous CBRs) . Experimental designs should include enzyme inhibitors (e.g., NGS for CBRs) or recombinant enzymes to isolate metabolic contributions .

Q. How does the active metabolite exert its pharmacological effects compared to the prodrug?

The trans-OH metabolite is a non-selective COX inhibitor with IC50 values of 0.5 µM (COX-1) and 0.39 µM (COX-2), making it 10–30 times more potent than loxoprofen itself . It suppresses prostaglandin synthesis at inflammatory sites, reducing pain and edema in models like carrageenan-induced paw edema (ED50 = 8.01 mg/kg in rats) . Researchers should prioritize measuring trans-OH levels in plasma/tissue homogenates via LC-MS/MS, as its rapid formation (peak plasma concentration within 30–50 minutes) drives efficacy .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported metabolic stability and enzyme contributions?

Discrepancies arise between in vitro and in vivo models. For example, liver microsomes (HLMs) produce diverse metabolites (M1–M6) via CYP/UGT pathways, while cytosolic fractions (HLC) exclusively generate alcohol metabolites . To address this, use combinatorial incubation systems (e.g., HLC + HLMs) and isotopic tracers (e.g., ¹⁴C-labeled loxoprofen) to map metabolic flux . Contradictions in CYP3A4/5 involvement can be tested with selective inhibitors (e.g., ketoconazole) in hepatocyte models .

Q. How do administration routes (oral vs. topical) influence systemic vs. localized exposure to the active metabolite?

Oral administration achieves higher systemic exposure (AUC0–∞ of trans-OH is 7.4x higher than topical), while dermal application retains 60–80% of radioactivity at the treated site in rats, reducing renal/hepatic burden . Methodologically, dual radiolabeling (³H/¹⁴C) and tissue-specific pharmacokinetic (PK) sampling are critical. For topical studies, use Franz diffusion cells to measure transdermal flux and stratum corneum retention .

Q. What strategies optimize dual-release formulations to balance rapid analgesia and sustained anti-inflammatory effects?

Box-Behnken experimental designs can optimize immediate-release (IR)/sustained-release (SR) bilayer tablets. Key factors include:

  • IR layer : HPMC/Eudragit ratios to achieve >80% release in 30 minutes (pH 1.2).
  • SR layer : Delayed release in pH 6.8 (12-hour profile) using matrix polymers .
    Validate with dissolution testing across pH gradients and PK studies comparing Cmax and AUC of trans-OH .

Q. How can researchers mitigate nephrotoxicity risks associated with the active metabolite?

Monitor renal biomarkers:

  • Urinary PGE2 : Suppression indicates COX-1 inhibition in the kidneys .
  • eGFRcys : Cystatin C-based GFR estimates are more sensitive to subclinical nephrotoxicity than creatinine .
    Preclinical models should include diabetic nephropathy cohorts, as trans-OH’s renal excretion is elevated in hyperfiltration states .

Q. What explains variability in COX inhibition potency (IC50) across studies?

Reported IC50 differences (e.g., 0.39 µM vs. 13.5 µM for COX-2) stem from assay conditions:

  • Recombinant enzymes vs. whole-cell assays : Membrane-bound COX-2 in macrophages may reduce inhibitor accessibility .
  • Species differences : Rat COX isoforms have 80% homology to humans, affecting translational relevance .
    Standardize assays using human recombinant COX-1/2 and include positive controls (e.g., indomethacin) .

Methodological Considerations for Data Contradictions

3.1 Extrahepatic metabolism in skin vs. liver: Implications for PK/PD modeling
Dermal metabolism by cutaneous CBRs generates trans-OH locally, reducing systemic exposure but complicating PK models. Use physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) with dermal absorption modules to simulate tissue distribution . Contrast with oral data to identify target-site vs. systemic efficacy .

3.2 Discrepant metabolite profiles in microsomes vs. cytosol
HLMs produce hydroxylated/glucuronidated metabolites (M3–M6), while HLC yields only alcohol metabolites (M1–M2) . To reconcile, co-incubate HLMs with CBR inhibitors or use human skin S9 fractions to model topical metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.